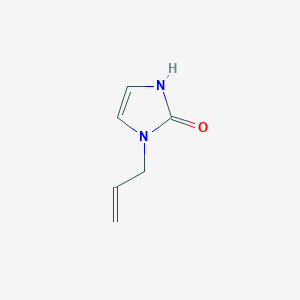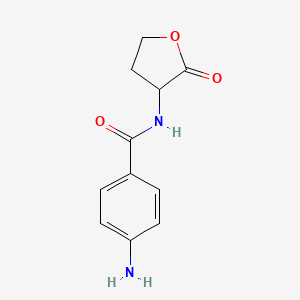![molecular formula C5H4N2OS B12897130 [1,3]Oxathiolo[4,5-d]pyrimidine CAS No. 83616-33-5](/img/structure/B12897130.png)
[1,3]Oxathiolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Oxathiolo[4,5-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxathiolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminopyrimidine aldehydes or ketones with sulfur-containing reagents under specific conditions . Another approach includes the oxidative synthesis using tert-butyl hydroperoxide (TBHP) as an oxidizing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[1,3]Oxathiolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like TBHP.
Substitution: Nucleophilic substitution reactions can be performed on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include TBHP for oxidation and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which [1,3]Oxathiolo[4,5-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazolo[4,5-d]pyrimidine: Similar in structure but contains an oxygen atom instead of sulfur.
1,3-Oxazolo[5,4-d]pyrimidine: Another structural isomer with potential anticancer activity.
Uniqueness
The presence of a sulfur atom in [1,3]Oxathiolo[4,5-d]pyrimidine distinguishes it from its oxygen-containing analogs. This difference can lead to variations in biological activity and chemical reactivity, making this compound a unique compound with distinct properties.
Propriétés
Numéro CAS |
83616-33-5 |
|---|---|
Formule moléculaire |
C5H4N2OS |
Poids moléculaire |
140.17 g/mol |
Nom IUPAC |
[1,3]oxathiolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H4N2OS/c1-4-5(7-2-6-1)9-3-8-4/h1-2H,3H2 |
Clé InChI |
QUKZJBXRDPLLNI-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CN=CN=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897075.png)






![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)


